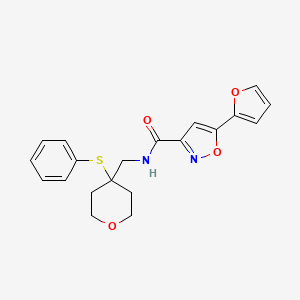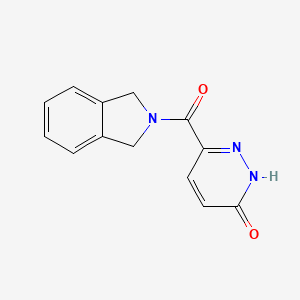![molecular formula C21H21ClN2O B2800016 7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 315240-15-4](/img/structure/B2800016.png)
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPQ is a quinoline derivative that is structurally similar to other compounds with known therapeutic effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of 7-alkyl-8-Hydroxyquinolines, similar in structure to the specified compound, is in the field of corrosion inhibition. An experimental-coupled empirical investigation revealed that such compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol (CPQ), exhibit significant anti-corrosion properties for C35E steel in HCl electrolyte. These compounds are found to improve the anti-corrosion properties significantly by forming a protective film on the metal surface, highlighting their potential as corrosion inhibiting additives. The study utilized experimental and theoretical tools to confirm the efficacy of these compounds, with CPQ showing a remarkable inhibition efficiency, potentially due to its chemisorption on the steel surface El faydy et al., 2020.
Medicinal Chemistry
Another application area is in medicinal chemistry, where 7-chloro-4-(piperazin-1-yl)quinoline structures, closely related to the specified compound, have been explored for their diverse pharmacological profiles. These structures have been found to exhibit various pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. This broad range of activity highlights the potential of such compounds in the development of new therapeutic agents El-Azzouny et al., 2020.
Antimicrobial Activity
Compounds with a similar structural framework have demonstrated notable antimicrobial activities. For instance, novel transition metal complexes of a Mannich base derivative of 7-((diphenylamino)(4-chlorophenyl) methyl) quinolin-8-ol have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in combating microbial infections Tihile & Chaudhari, 2020.
Anti-Tubercular Activities
Mefloquine derivatives, which share structural similarities with the specified compound, have been reported to exhibit significant anti-tubercular activities. The crystal structures and anti-tubercular activities of these derivatives highlight their potential as therapeutic agents against tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) indicating potent activity in vitro assays against M. tuberculosis Wardell et al., 2011.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICDHONZUTPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)
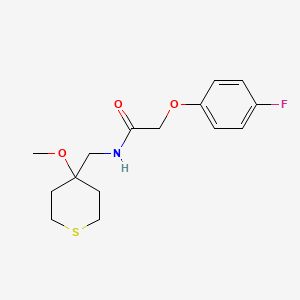
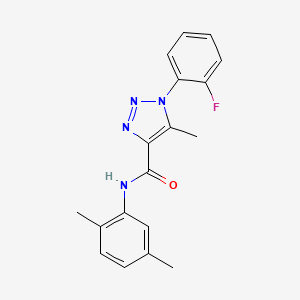
![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)
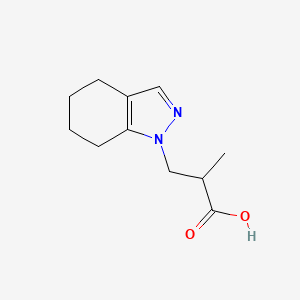
![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
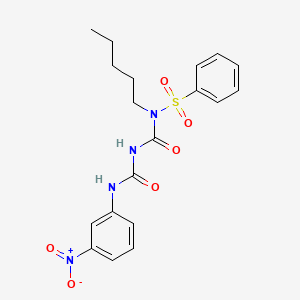
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
